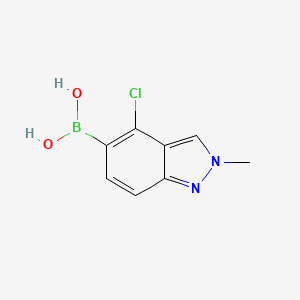
(4-Chloro-2-methyl-indazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a boronic acid derivative that features a boronic acid group attached to an indazole ring system. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes this compound particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of (4-Chloro-2-methyl-indazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methyl-indazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chlorine atom can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methyl-indazol-5-yl)boronic acid has several scientific research applications:
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methyl-indazol-5-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, indazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-5-boronic acid: Similar in structure but lacks the chlorine and methyl groups.
2-Methyl-1H-indazole-5-boronic acid: Similar but without the chlorine atom.
4-Chloro-1H-indazole-5-boronic acid: Similar but without the methyl group.
Uniqueness
(4-Chloro-2-methyl-indazol-5-yl)boronic acid is unique due to the presence of both chlorine and methyl groups on the indazole ring. These substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8BClN2O2 |
|---|---|
Peso molecular |
210.43 g/mol |
Nombre IUPAC |
(4-chloro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BClN2O2/c1-12-4-5-7(11-12)3-2-6(8(5)10)9(13)14/h2-4,13-14H,1H3 |
Clave InChI |
IBIHIWYWLOFSFO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=CN(N=C2C=C1)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


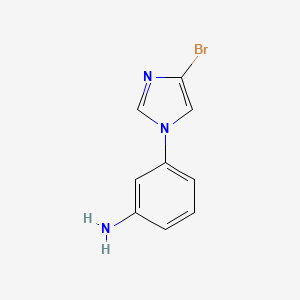
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
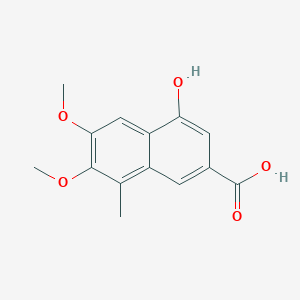
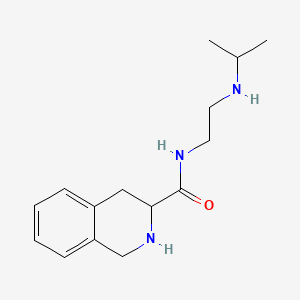
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
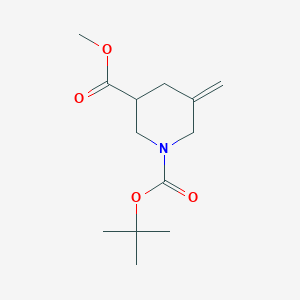
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
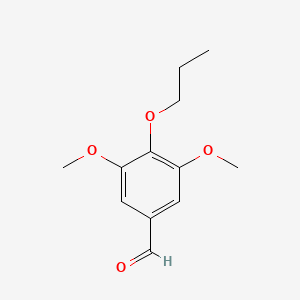
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
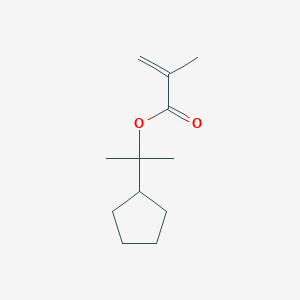
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)

